2-(4-methylpiperazin-1-yl)benzoic Acid
Overview
Description
2-(4-Methylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-methylpiperazin-1-yl group
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of drugs like imatinib , which targets the Bcr-Abl protein tyrosine kinase .
Mode of Action
If we consider its potential use in the synthesis of drugs like imatinib , it can be inferred that it may interact with its targets (like the Bcr-Abl protein tyrosine kinase) to inhibit their activity .
Biochemical Pathways
In the context of its potential use in the synthesis of drugs like imatinib , it could be involved in the regulation of pathways related to cell proliferation and growth .
Result of Action
Considering its potential use in the synthesis of drugs like imatinib , it could potentially inhibit the activity of certain proteins (like the Bcr-Abl protein tyrosine kinase), thereby affecting cell proliferation and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine. The reaction is carried out in the presence of an acid-binding agent and a solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves fewer reaction steps, uses recyclable raw materials, and employs energy-efficient nanofiltration techniques. The yield can reach up to 95%, with a purity of 99.8% or higher .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.
Condensation Reactions: It can form amides and esters through condensation reactions with amines and alcohols, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to facilitate the formation of amides or esters.
Major Products
Amides: Formed by reacting with amines.
Esters: Formed by reacting with alcohols.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)benzoic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer drugs like imatinib.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)carbonylbenzoic acid: Similar in structure but with a carbonyl group instead of a carboxyl group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Another derivative with a methyl group attached to the piperazine ring.
Uniqueness
2-(4-Methylpiperazin-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of biologically active compounds makes it valuable in pharmaceutical research and development.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFDTBUUBBWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360508 | |
Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159589-70-5 | |
Record name | 2-(4-methylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methylpiperazin-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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